(R)-1-Fluoro-2-propylamine Hydrochloride
Overview
Description
®-1-Fluoro-2-propylamine Hydrochloride is a chiral amine compound with a fluorine atom attached to the second carbon of the propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Fluoro-2-propylamine Hydrochloride typically involves the fluorination of a suitable precursor, such as ®-2-propylamine. The reaction is carried out under controlled conditions using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of ®-1-Fluoro-2-propylamine Hydrochloride may involve large-scale fluorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.
Types of Reactions:
Oxidation: ®-1-Fluoro-2-propylamine Hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-ketones or fluoro-alcohols, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
®-1-Fluoro-2-propylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-Fluoro-2-propylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-1-Fluoro-2-propylamine Hydrochloride: The enantiomer of ®-1-Fluoro-2-propylamine Hydrochloride with similar chemical properties but different biological activity.
1-Fluoro-2-methylamine Hydrochloride: A structurally similar compound with a methyl group instead of a propyl group.
2-Fluoroethylamine Hydrochloride: Another related compound with a shorter ethyl chain.
Uniqueness: ®-1-Fluoro-2-propylamine Hydrochloride is unique due to its specific chiral configuration and the presence of the fluorine atom, which imparts distinct chemical and biological properties. Its applications in various fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(2R)-1-fluoropropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXAJBGANRCCBG-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CF)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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